1-(4-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone
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Overview
Description
1-(4-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a cyclopropylaminomethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(4-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the Cyclopropylaminomethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylaminomethyl halide under basic conditions.
Attachment of the Ethanone Moiety: The final step includes the acylation of the piperidine nitrogen with an ethanone derivative, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and other advanced techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
1-(4-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound’s derivatives are explored for use in materials science, including the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(4-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone can be compared with other similar compounds, such as:
2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol: This compound features a similar piperidine ring but with an ethanol moiety instead of ethanone.
[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid: This compound has an acetic acid group instead of ethanone, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-[4-[(cyclopropylamino)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(14)13-6-4-10(5-7-13)8-12-11-2-3-11/h10-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMJSPTRQADGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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